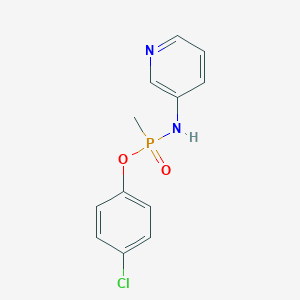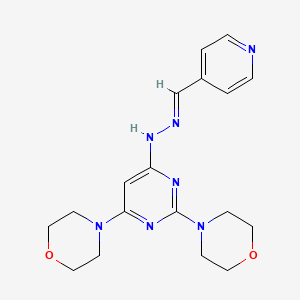
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as DIPYH, is a chemical compound that has been widely studied for its potential therapeutic applications. DIPYH is a hydrazone derivative of isonicotinaldehyde, and it has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone may exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments is its broad spectrum of biological activities. isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various research applications. However, one of the limitations of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
Orientations Futures
There are several potential future directions for the research on isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One possible direction is to investigate the mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in more detail, with the aim of identifying potential therapeutic targets. Another possible direction is to explore the use of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in combination with other drugs or therapies, with the aim of enhancing its therapeutic efficacy. Additionally, further studies are needed to determine the potential side effects and toxicity of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, as well as its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone involves the reaction of isonicotinaldehyde with hydrazine hydrate and 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2,6-dimorpholin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-19-4-2-15(1)14-20-23-16-13-17(24-5-9-26-10-6-24)22-18(21-16)25-7-11-27-12-8-25/h1-4,13-14H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJUCPTYLIQJP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
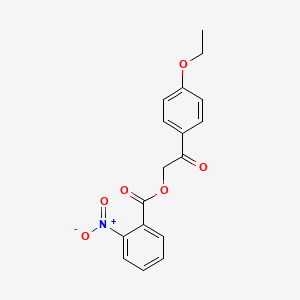
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

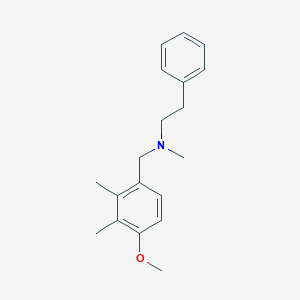
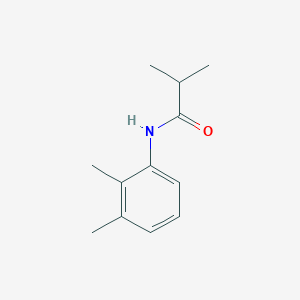
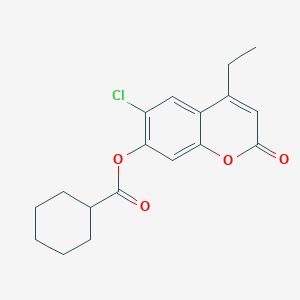
![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)


